Sodium;triphenylborane;hydroxide

Organoboron stability Aqueous alkaline chemistry Decomposition kinetics

Sodium triphenylborane hydroxide (CAS 12113-07-4), also known as triphenylborane-sodium hydroxide adduct or sodium hydroxytriphenylborate, is an organoboron coordination complex supplied as a 6-10 wt.% aqueous solution. With molecular formula C18H16BNaO and molecular weight 282.12 g/mol, it exhibits a density of 1.07 g/mL at 25 °C and is fully miscible with water.

Molecular Formula C18H16BNaO
Molecular Weight 282.1 g/mol
CAS No. 12113-07-4
Cat. No. B084326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;triphenylborane;hydroxide
CAS12113-07-4
Molecular FormulaC18H16BNaO
Molecular Weight282.1 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+]
InChIInChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1
InChIKeySUZMSMLUONFLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Triphenylborane Hydroxide (CAS 12113-07-4): Baseline Overview for Procurement and Scientific Selection


Sodium triphenylborane hydroxide (CAS 12113-07-4), also known as triphenylborane-sodium hydroxide adduct or sodium hydroxytriphenylborate, is an organoboron coordination complex supplied as a 6-10 wt.% aqueous solution . With molecular formula C18H16BNaO and molecular weight 282.12 g/mol, it exhibits a density of 1.07 g/mL at 25 °C and is fully miscible with water . The compound is classified as corrosive (Skin Corr. 1B, H314) under CLP criteria, necessitating appropriate handling protocols [1].

Sodium Triphenylborane Hydroxide (CAS 12113-07-4): Why In-Class Substitution Without Verification Risks Experimental Failure


Sodium triphenylborane hydroxide (Na+[(C6H5)3BOH]−) cannot be indiscriminately interchanged with sodium tetraphenylborate (NaBPh4) or phenylboronic acid despite their shared organoboron classification. The adduct exhibits fundamentally different speciation behavior in aqueous media: in strongly alkaline solution, triphenylborane exists as the stable hydroxytriphenylborate anion, whereas sodium tetraphenylborate is an ionic salt that undergoes sequential deboronation to triphenylborane and diphenylborinic acid under catalytic or thermal stress [1]. Furthermore, triphenylborane hydrolyzes rapidly in dilute alkaline solution but remains stable as the hydroxide adduct in concentrated alkaline conditions [2]. These distinct pH-dependent stability profiles and differing phenyl group transfer stoichiometries (three phenyl groups for triphenylborane-derived species versus four for tetraphenylborate) mean that substituting one for the other without experimental validation will produce inconsistent reaction yields, altered kinetics, and potentially failed syntheses. The quantitative evidence below establishes the specific conditions under which CAS 12113-07-4 offers verifiable differentiation.

Sodium Triphenylborane Hydroxide (CAS 12113-07-4): Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Alkaline Stability Advantage: Triphenylborane Hydroxide Adduct Versus Tetraphenylborate Decomposition Kinetics

In strongly alkaline aqueous solution, sodium triphenylborane hydroxide exists as the stable [Na+(C6H5)3BOH-] adduct species, whereas sodium tetraphenylborate undergoes progressive copper-catalyzed decomposition via triphenylborane intermediate. Under identical alkaline conditions with copper present, NaTPB concentration decreased from 8975 mg/L to <10 mg/L over 826 hours, while triphenylborane (3PB) accumulated from 73 mg/L to a peak of 3696 mg/L at 300.7 hours before subsequent degradation [1]. This kinetic profile demonstrates that the triphenylborane hydroxide adduct maintains structural integrity in alkaline media where tetraphenylborate rapidly deboronates. The speciation difference is critical: triphenylborane hydrolyzes rapidly in dilute alkaline solution but forms the stable hydroxide adduct in concentrated alkaline conditions, providing a defined operational pH window for its stable use [2].

Organoboron stability Aqueous alkaline chemistry Decomposition kinetics Nuclear waste processing

Phenyl Transfer Stoichiometry: Three Versus Four Available Phenyl Groups in Cross-Coupling Applications

In palladium-catalyzed cross-coupling reactions, the phenyl group transfer stoichiometry differs fundamentally between sodium tetraphenylborate and triphenylborane-derived species. Bumagin and Bykov demonstrated that all four phenyl groups of NaBPh4 participate in ligandless Suzuki coupling with aryl halides in aqueous media, achieving up to 250,000 catalytic cycles [1]. In contrast, studies on palladium-catalyzed phenylation of allylic acetates show that only two phenyl groups of NaBPh4 are available for transfer under those specific conditions, while triphenylboron also functions as a phenylating agent [2]. The triphenylborane hydroxide adduct contains three phenyl groups per boron center and exists in aqueous solution as the hydroxytriphenylborate anion [Na+(C6H5)3BOH-], representing an intermediate phenyl group stoichiometry between phenylboronic acid (one phenyl) and tetraphenylborate (four phenyls) [3].

Cross-coupling Suzuki-Miyaura reaction Phenylation Palladium catalysis

Solubility Profile in Non-Polar Media: Triphenylborane Hydroxide Adduct Demonstrates Distinct Partitioning Behavior

Comparative solubility measurements in benzene reveal distinct partitioning behavior between triphenylborane species and tetraphenylborate salts. Under alkaline benzene-water biphasic conditions, triphenylborane (derived from the sodium hydroxide adduct) exhibited measurable solubility of 1.2×10⁻⁵ to <4×10⁻⁵ molar in the benzene phase [1]. In contrast, sodium and potassium tetraphenylborates showed solubility below the detection limit (<3×10⁻⁶ molar) under identical conditions [2]. While triphenylborane was expected to show higher solubility based on its lower polarity relative to ionic tetraphenylborates, the measured solubility was limited by the high stability of the hydroxide adduct and its strong affinity for the aqueous phase [3].

Solubility Liquid-liquid extraction Phase transfer Organoboron compounds

pH-Dependent Speciation: Stable Hydroxytriphenylborate Anion Formation in Strongly Alkaline Media

The speciation of triphenylborane in aqueous media is strongly pH-dependent, with the sodium hydroxide adduct representing the stable form in concentrated alkaline conditions. Triphenylborane hydrolyzes rapidly in dilute alkaline solution, but in strongly alkaline solution, it exists as the stable sodium hydroxide adduct hydroxytriphenylborate, [Na+(C6H5)3BOH-] [1]. This contrasts with sodium tetraphenylborate, which undergoes sequential deboronation in alkaline media to triphenylborane and diphenylborinic acid [2]. The pKa of related phenylboronic acid at 25 °C is 8.70, with stability toward hydrolysis observed only at pH 13 in the temperature range of 50-100 °C [3]. Triphenylborane hydroxide adduct solutions are supplied at 6-10 wt.% concentration in water, typically with NaOH content of 3-4% and NaCl of 6-7% as stabilizers .

Speciation chemistry pH-dependent stability Hydrolysis kinetics Aqueous organoboron

Sodium Triphenylborane Hydroxide (CAS 12113-07-4): Evidence-Backed Research and Industrial Application Scenarios


Aqueous Alkaline Reaction Systems Requiring Stable Organoboron Species Without Deboronation

Sodium triphenylborane hydroxide (CAS 12113-07-4) in its 6-10 wt.% aqueous solution form is the appropriate procurement choice for reactions conducted in strongly alkaline aqueous media where sodium tetraphenylborate would undergo rapid, copper-catalyzed deboronation. As demonstrated by Fink (1997), NaTPB decomposes from 8975 mg/L to <10 mg/L over 826 hours under alkaline conditions with copper present, whereas the triphenylborane hydroxide adduct remains as the stable [Na+(C6H5)3BOH-] species. Crawford (1999) confirms that triphenylborane hydrolyzes rapidly in dilute alkaline solution but forms the stable hydroxide adduct in strongly alkaline solution. Protocols involving aqueous alkaline Suzuki-Miyaura couplings or nuclear waste processing simulations that require a triarylboron species with defined stability should prioritize CAS 12113-07-4 over NaTPB [1].

Palladium-Catalyzed Phenylation Reactions Requiring Controlled Phenyl Group Stoichiometry

For palladium-catalyzed phenylation reactions where four-phenyl transfer from NaBPh4 is stoichiometrically excessive but single-phenyl transfer from phenylboronic acid is insufficient, sodium triphenylborane hydroxide offers an intermediate three-phenyl option. Legros and Fiaud (1990) demonstrated that triphenylboron functions as a phenylating agent in Pd(0)-catalyzed substitution of allylic acetates under conditions where only two phenyl groups of NaBPh4 are available for transfer. The aqueous solution form of CAS 12113-07-4 provides the pre-formed hydroxytriphenylborate anion, enabling direct addition to reaction mixtures without separate dissolution steps. This makes it suitable for ligandless Suzuki coupling protocols conducted in aqueous or aqueous-organic media [2].

Liquid-Liquid Extraction and Biphasic Catalysis with Specific Phase Partitioning Requirements

Protocols requiring an organoboron species with measurable but limited solubility in non-polar organic phases while maintaining strong aqueous phase retention should select CAS 12113-07-4 over sodium tetraphenylborate. Fink (1998) quantified that triphenylborane exhibits benzene solubility of 1.2×10⁻⁵ to <4×10⁻⁵ molar under alkaline biphasic conditions, at least 4× higher than NaTPB (<3×10⁻⁶ molar). The high aqueous affinity of the hydroxide adduct (density 1.07 g/mL at 25 °C, fully water soluble) ensures the reagent remains predominantly in the aqueous phase while providing defined interfacial availability. This partitioning profile is relevant for phase-transfer catalysis, extraction-based analytical methods, and biphasic reaction optimization [3].

Lewis Acid Catalysis and Organometallic Complex Synthesis from Pre-Formed Aqueous Adduct

Sodium triphenylborane hydroxide functions as a Lewis acid catalyst and serves as a precursor for hydridotriphenylborate complexes. Osseili et al. (2017) demonstrated that triphenylborane (BPh3) reacts to form hydridotriphenylborates [(L)M][HBPh3] (M = Li, Na, K) which catalyze chemoselective hydroboration of benzophenone by pinacolborane. The commercially supplied aqueous solution of CAS 12113-07-4 (6-10 wt.% in water, containing 3-4% NaOH and 6-7% NaCl as stabilizers) provides a convenient, pre-formed source of the hydroxytriphenylborate anion for in situ generation of triphenylborane or direct use in Lewis acid-catalyzed transformations including epoxide-CO₂ copolymerization. This avoids the handling of solid triphenylborane, which is air- and moisture-sensitive, and simplifies experimental workflows in organic synthesis and polymer chemistry [4].

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